molecular formula C13H15NO B8597131 7-Phenyl-1-azabicyclo[4.2.0]octan-8-one

7-Phenyl-1-azabicyclo[4.2.0]octan-8-one

Cat. No.: B8597131
M. Wt: 201.26 g/mol
InChI Key: BGCURPUAMJAFSI-UHFFFAOYSA-N
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Description

7-Phenyl-1-azabicyclo[4.2.0]octan-8-one is a bicyclic β-lactam compound featuring a phenyl substituent at the 7-position of the azabicyclo[4.2.0]octan-8-one core. Its molecular formula is C₁₃H₁₅NO (molecular weight: 201.27 g/mol) . This compound is notable as a synthetic intermediate in pharmaceutical chemistry, particularly as an impurity in methylphenidate derivatives . Its structural rigidity and stereochemical properties make it valuable for studying enantioselective separations and reactivity in β-lactam systems .

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

7-phenyl-1-azabicyclo[4.2.0]octan-8-one

InChI

InChI=1S/C13H15NO/c15-13-12(10-6-2-1-3-7-10)11-8-4-5-9-14(11)13/h1-3,6-7,11-12H,4-5,8-9H2

InChI Key

BGCURPUAMJAFSI-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)C(C2=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Azabicyclo Core

Compound 1 : (±)-7-(4-Iodophenyl)-1-azabicyclo[4.2.0]octan-8-one (6a)
  • Molecular Formula: C₁₂H₁₃INO
  • Molecular Weight : 326.15 g/mol
  • Melting Point : 127–128°C
  • Synthesis : Prepared via NaOH/Aliquat 336-mediated cyclization of a p-toluenesulfonylhydrazone precursor in toluene .
  • Key Differences: The 4-iodophenyl substituent increases molecular weight and polarizability compared to the phenyl analog.
Compound 2 : 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one
  • Molecular Formula: C₁₁H₁₁NO
  • Molecular Weight : 173.21 g/mol
  • CAS No.: 5691-27-0
  • Applications : Used in chromatographic studies for enantiomer separation using macrocyclic glycopeptide columns .

Functional Group Modifications

Compound 3 : 6-Ethyl-3,7-dihydroxy-5-phenyl-7-azabicyclo[4.2.0]octan-8-one
  • Molecular Formula: C₁₅H₁₇NO₃
  • Synthetic Pathways :
    • Pathway i: Nitro-group reduction (12% yield).
    • Pathway ii: Carbonyl reduction (30% yield) .
  • Key Differences : Hydroxy and ethyl groups introduce hydrogen-bonding sites and steric hindrance, altering reactivity and metabolic stability compared to the unsubstituted phenyl analog .

Core Structure Variations

Compound 4 : 5-Thia-1-azabicyclo[4.2.0]octan-8-one (Cephem Core)
  • Representative Example : Cephalosporin derivatives.
  • Key Differences : Replacement of a carbon atom with sulfur (5-thia) confers antibiotic activity. The 6R configuration is critical for β-lactamase resistance and binding to penicillin-binding proteins .
Compound 5 : 7-[Di(phenyl)methyl]-1-azabicyclo[2.2.2]octan-8-one
  • Molecular Formula: C₂₀H₂₁NO
  • Molecular Weight : 291.39 g/mol
  • XLogP : 3.2 (indicative of high lipophilicity) .
  • Key Differences : The [2.2.2] bicyclic system increases ring strain compared to [4.2.0], while the diphenylmethyl group enhances steric bulk and lipophilicity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
7-Phenyl-1-azabicyclo[4.2.0]octan-8-one C₁₃H₁₅NO 201.27 N/A Phenyl substituent at C7
(±)-7-(4-Iodophenyl)-1-azabicyclo[4.2.0]octan-8-one C₁₂H₁₃INO 326.15 127–128 4-Iodo substitution, enhanced polarity
4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one C₁₁H₁₁NO 173.21 N/A Fused benzene ring, planar structure
6-Ethyl-3,7-dihydroxy-5-phenyl derivative C₁₅H₁₇NO₃ 275.31 N/A Hydroxy/ethyl groups, stereochemical complexity
5-Thia-1-azabicyclo[4.2.0]octan-8-one C₇H₁₁NO₂S 173.23 N/A Sulfur substitution, antibiotic core

Key Research Findings

  • Stereochemical Impact : The phenyl substituent in this compound induces significant stereochemical complexity, enabling its use in studies of enantioselective HPLC separations .
  • Reactivity Trends : Iodinated analogs (e.g., 4-iodophenyl derivatives) exhibit enhanced electrophilicity at the β-lactam carbonyl, facilitating nucleophilic ring-opening reactions .
  • Biological Relevance : While 7-phenyl derivatives lack inherent antibiotic activity, structural analogs like 5-thia-cephems are pivotal in antimicrobial drug design due to β-lactamase resistance .

Q & A

Q. Characterization methods :

  • NMR : 1^1H and 13^13C NMR to confirm bicyclic structure and phenyl substitution (e.g., aromatic protons at δ 7.2–7.5 ppm) .
  • Mass spectrometry : Molecular ion peak at m/z 201.26 (M+^+) to verify molecular weight .
  • XRD : For resolving stereochemistry (e.g., bond angles and torsion angles in bicyclic systems) .

Advanced: How are stereochemical challenges addressed in synthesizing bicyclic azabicyclo derivatives?

Answer:
Stereochemical control is critical due to the rigid bicyclic framework. Strategies include:

  • Chiral auxiliaries : Use of enantiopure starting materials or catalysts to direct cyclization .
  • Crystallographic validation : Single-crystal XRD to confirm absolute configuration (e.g., monoclinic P21_1/c space group with β = 97.391°) .
  • HPLC enantioseparation : Chiral columns (e.g., amylose-based) to resolve racemic mixtures .

Example : In XRD analysis, disorder in the bicyclic structure (e.g., full vs. open bonds) may require refinement using split-site occupancy models .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR :
    • 1^1H NMR: Aromatic protons (δ 7.2–7.5 ppm) and bicyclic CH2_2 groups (δ 1.8–3.1 ppm) .
    • 13^13C NMR: Carbonyl signal at ~210 ppm (C=O) and phenyl carbons at 125–140 ppm .
  • IR : Stretching frequencies for C=O (~1700 cm1^{-1}) and N–H (~3300 cm1^{-1}) .
  • Mass spectrometry : ESI-MS for molecular ion confirmation and fragmentation patterns .

Advanced: How can contradictions between spectral and crystallographic data be resolved?

Answer:
Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity):

  • Variable-temperature NMR : To detect restricted rotation (e.g., splitting of CH2_2 signals at low temperatures) .
  • DFT calculations : Compare computed NMR shifts with experimental data to identify dominant conformers .
  • Multi-technique validation : Cross-reference XRD bond lengths (e.g., C–N = 1.47 Å) with NMR-derived coupling constants (3JHH^3J_{HH}) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Full-body protective clothing, nitrile gloves, and P95 respirators to avoid inhalation .
  • Ventilation : Use fume hoods to prevent exposure to dust/aerosols.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalysis : Lewis acids (e.g., ZnCl2_2) to accelerate ring closure .
  • Temperature control : Slow heating (e.g., 60–80°C) minimizes side reactions .

Table 1 : Optimization parameters for key steps

ParameterOptimal RangeImpact on Yield
Reaction Temperature60–80°C+25%
Catalyst Loading5 mol% ZnCl2_2+15%
SolventDMF+30%

Advanced: How to design bioactivity assays for derivatives of this compound?

Answer:

  • Target selection : Focus on GPCRs or enzymes (e.g., kinases) due to the bicyclic amine’s structural mimicry .
  • Assay types :
    • Binding assays : Radioligand displacement (e.g., 3^3H-labeled antagonists).
    • Functional assays : cAMP accumulation or calcium flux for GPCR activity .
  • SAR studies : Modify the phenyl group or bicyclic substituents to correlate structure with IC50_{50} values .

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